1-Chloro-1-(3-ethoxy-5-fluorophenyl)propan-2-one
Description
1-Chloro-1-(3-ethoxy-5-fluorophenyl)propan-2-one is a halogenated aromatic ketone characterized by a propan-2-one backbone substituted with a chlorine atom and a 3-ethoxy-5-fluorophenyl group. This compound belongs to a class of α-chloroketones, which are of interest in organic synthesis due to their reactivity as electrophilic intermediates.
Properties
Molecular Formula |
C11H12ClFO2 |
|---|---|
Molecular Weight |
230.66 g/mol |
IUPAC Name |
1-chloro-1-(3-ethoxy-5-fluorophenyl)propan-2-one |
InChI |
InChI=1S/C11H12ClFO2/c1-3-15-10-5-8(4-9(13)6-10)11(12)7(2)14/h4-6,11H,3H2,1-2H3 |
InChI Key |
RFGMBRRXSSQGQQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=CC(=C1)C(C(=O)C)Cl)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Chloro-1-(3-ethoxy-5-fluorophenyl)propan-2-one typically involves the reaction of 3-ethoxy-5-fluorobenzaldehyde with chloroacetone under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the pure compound .
Chemical Reactions Analysis
1-Chloro-1-(3-ethoxy-5-fluorophenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: The carbonyl group in the propanone backbone can be reduced to form alcohols or other reduced products.
Common reagents used in these reactions include sodium borohydride for reduction, potassium permanganate for oxidation, and various nucleophiles for substitution reactions .
Scientific Research Applications
1-Chloro-1-(3-ethoxy-5-fluorophenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe to study biological pathways.
Mechanism of Action
The exact mechanism of action of 1-Chloro-1-(3-ethoxy-5-fluorophenyl)propan-2-one depends on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biological pathways. The presence of the chloro, ethoxy, and fluorophenyl groups can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
The following analysis compares 1-chloro-1-(3-ethoxy-5-fluorophenyl)propan-2-one with structurally related α-chloroketones, focusing on molecular attributes, substituent effects, and reactivity.
Structural and Physical Properties
Table 1: Comparative Data for Selected α-Chloroketones
Key Observations :
- Substituent Effects : The ethoxy group in the target compound is electron-donating, which may reduce electrophilicity compared to the trifluoromethyl analog (electron-withdrawing) . The 5-fluoro substituent introduces ortho/para-directing effects, contrasting with the 4-fluoro derivative’s meta-directing behavior .
- Physical State : The 4-fluoro analog is a liquid, while hydrazinylidene derivatives (e.g., ) form crystalline solids due to intermolecular hydrogen bonding. The target compound’s physical state is likely influenced by the ethoxy group’s bulkiness.
Crystallographic and Computational Insights
- For example, hydrazinylidene derivatives exhibit hydrogen-bonded networks in their crystal packing , which the ethoxy group in the target compound could disrupt due to steric effects.
Biological Activity
1-Chloro-1-(3-ethoxy-5-fluorophenyl)propan-2-one is an organic compound with the molecular formula C11H12ClFO2 and a molecular weight of 230.66 g/mol. This compound features a chloro group, an ethoxy group, and a fluorophenyl moiety, making it notable within organic chemistry for its potential biological activities. Its structure suggests various applications in medicinal chemistry, particularly in enzyme inhibition and receptor interactions.
Synthesis
The synthesis of this compound typically involves the reaction of 3-ethoxy-5-fluorobenzaldehyde with chloroacetone, often facilitated by sodium hydroxide to promote nucleophilic substitution or condensation mechanisms. The resulting product can be purified using recrystallization or column chromatography.
Enzyme Inhibition and Receptor Interaction
Preliminary studies indicate that this compound may exhibit significant biological activity related to enzyme inhibition. The specific pathways affected by this compound are still under investigation, but its structural components suggest it could influence binding affinity and selectivity toward various biological targets.
The compound acts as an electrophile, reacting with nucleophilic sites on proteins or enzymes. The presence of fluorine enhances its reactivity and binding affinity, potentially leading to the inhibition or modification of enzymatic activity.
Comparative Biological Activity
To better understand the biological implications of this compound, a comparison with similar compounds can provide insights into its unique properties.
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| This compound | C11H12ClFO2 | Chloro, ethoxy, fluorophenyl groups | Potential enzyme inhibitor |
| 3-Chloro-1-(2-fluorophenyl)-1-propanone | C11H12ClFO2 | Different position of fluorine | Varies based on fluorine position |
| 1-Chloro-1-(3-methoxyphenyl)propan-2-one | C11H13ClO2 | Contains methoxy instead of ethoxy | Affects solubility and reactivity |
Case Studies
Recent investigations have highlighted the potential of compounds similar to this compound in therapeutic applications. For instance:
- Fluorinated Compounds : Research has shown that fluorinated compounds often display enhanced potency in inhibiting specific enzyme activities compared to their non-fluorinated counterparts. The presence of the trifluoromethyl group has been associated with improved drug efficacy due to increased hydrophobic interactions and binding affinity .
- Receptor Studies : Studies on cannabinoid receptors have indicated that modifications in the chemical structure, such as those present in this compound, can lead to selective receptor interactions, which may be beneficial for developing targeted therapies .
Future Directions in Research
Ongoing research aims to further elucidate the biological pathways influenced by this compound. Future studies should focus on:
- In Vivo Studies : To assess the pharmacokinetics and pharmacodynamics of the compound.
- Mechanistic Studies : To identify specific molecular targets and elucidate the mechanisms underlying its biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
